molecular formula C19H24N2O 2HCl B192758 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride CAS No. 108983-83-1

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride

Cat. No. B192758
M. Wt: 296.42 2x36.46
InChI Key: DJRDCMNGICGKGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted diphenylmethyl piperazines involves a water-based process . This process includes reacting a compound of a specific formula with another compound where the leaving group includes halides . The reaction takes place in the presence of a catalyst and a base, at temperatures between 25-100 °C .

Scientific Research Applications

Crystal Structure and Conformation

Research on compounds related to 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride focuses on understanding their crystal structure and conformation. For instance, studies have been conducted on Cinnarizinium fumarate, a salt with a similar structure, to analyze its conformation within crystals. The piperazine ring in these compounds typically adopts a distorted chair conformation, and analysis often includes examining the angles between phenyl rings and other structural elements, as well as hydrogen bonding patterns within the crystal structure (Kavitha, Yıldırım, Jasinski, Yathirajan, & Butcher, 2012).

Biologically Active Molecule Structures

These compounds are also studied in the context of biologically active molecule structures. For example, research on 4-[2-(diphenylmethylamino)ethyl]-1-(2-methoxyphenyl) piperazine and its analogs, which are potential 5-HT1A receptor ligands, investigates the conformation of linking chains between atoms in these structures. These studies contribute to the understanding of how molecular conformation affects biological activity (Karolak‐Wojciechowska, Fruziński, Czylkowski, Paluchowska, & Mokrosz, 2003).

Synthesis and Application in Chemistry

The synthesis of related compounds, such as 1-(4-butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols and their dihydrochlorides, has been explored. These studies focus on the methods of aminomethylation and reactions with cyclohexylmagnesium halide, providing insights into the chemical synthesis processes of these compounds (Akopyan, Papoyan, Gevorgyan, & Panosyan, 2013).

Antimycobacterial Agents

Research into the antimycobacterial properties of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-based conjugates has been conducted. This includes the synthesis, analytical, physicochemical, and biological evaluation of these molecules. Such studies are critical in understanding the potential therapeutic applications of these compounds in treating tuberculosis and related infections (Čurillová, Pecháčová, Padrtová, Pecher, Mascaretti, Jampílek, Pašková, Bilka, Kováč, & Malík, 2021).

Nanoparticle Formation and Drug Delivery

The use of related compounds in forming nanoparticles for drug delivery has been explored. This involves synthesizing temperature- and pH-responsive polyurethanes and studying their potential in encapsulating and delivering drugs like doxorubicin. Such research is vital in the development of advanced drug delivery systems (Wang, Gao, Sun, Sun, Yang, Wu, Wang, Fan, & Ma, 2013).

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.2ClH/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18;;/h1-10,19,22H,11-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRDCMNGICGKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640999
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride

CAS RN

108983-83-1
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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